5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole
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Overview
Description
The compound 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic organic molecule. It features a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole ring, making it a complex structure with potential applications in medicinal chemistry and materials science. The presence of these functional groups suggests that the compound could exhibit interesting biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of the compound .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with notable bioactivity, leading to extensive investigation and reporting of numerous associated crystal structures .
Action Environment
The influence of steric factors on biological activity is a common consideration in the design of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrolidine Ring: This can be achieved by reacting pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole: can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different functional groups.
Uniqueness
5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-methyl-1,2,3-thiadiazole: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18-8-7-12(9-18)11-3-5-13(20-2)6-4-11/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCBHMMNMTBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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